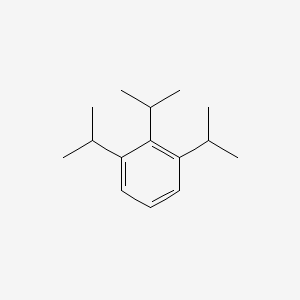

Triisopropylbenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC 名称 |

1,2,3-tri(propan-2-yl)benzene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-7-9-14(11(3)4)15(13)12(5)6/h7-12H,1-6H3 |

InChI 键 |

LGXAANYJEHLUEM-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)C(C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Triisopropylbenzene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-triisopropylbenzene (B165165), a symmetrically substituted aromatic hydrocarbon. This document details its synthesis, spectroscopic characterization, and safety protocols, offering valuable information for its application in research and development.

Core Physical and Chemical Properties

1,3,5-Triisopropylbenzene is a colorless liquid at room temperature, characterized by its high degree of symmetry.[1] This symmetrical substitution of bulky isopropyl groups imparts notable thermal stability and hydrophobicity to the molecule.[2][3] It is immiscible with water but soluble in non-polar organic solvents such as hexane (B92381) and toluene.[2]

Table 1: Physical and Chemical Properties of 1,3,5-Triisopropylbenzene

| Property | Value |

| Molecular Formula | C₁₅H₂₄[2][3] |

| Molecular Weight | 204.35 g/mol [2][3][4] |

| CAS Number | 717-74-8[2][3] |

| Appearance | Clear, colorless liquid[2][5] |

| Density | 0.845 g/mL at 25 °C[2][3] |

| Melting Point | -7 °C[2][5] |

| Boiling Point | 232-236 °C[2][3] |

| Refractive Index (n20/D) | 1.488[2][3] |

| Flash Point | 87 °C (closed cup)[2] |

| Solubility | Immiscible with water; Soluble in non-polar organic solvents[2] |

Spectroscopic Data

The highly symmetrical nature of 1,3,5-triisopropylbenzene results in relatively simple spectroscopic signatures, which are crucial for its identification and characterization.[1]

Table 2: ¹H NMR Spectroscopic Data for 1,3,5-Triisopropylbenzene (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | Singlet | 3H | Aromatic C-H |

| ~2.8-3.0 | Septet | 3H | Isopropyl CH |

| ~1.2-1.3 | Doublet | 18H | Isopropyl CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]

Table 3: ¹³C NMR Spectroscopic Data for 1,3,5-Triisopropylbenzene (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148-149 | Quaternary Aromatic C |

| ~120-121 | Aromatic CH |

| ~34-35 | Isopropyl CH |

| ~23-24 | Isopropyl CH₃ |

Note: Spectra are typically recorded with broadband proton decoupling.[1]

Table 4: Infrared (IR) Spectroscopy Data for 1,3,5-Triisopropylbenzene

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | Aromatic C-H Stretching |

| 2962, 2870 | Aliphatic C-H Stretching |

| ~1600, 1465 | Aromatic C=C Stretching |

| ~880 | Out-of-plane C-H Bending |

Note: The strong out-of-plane C-H bending vibration around 880 cm⁻¹ is a key diagnostic feature for the 1,3,5-substitution pattern.[6]

Table 5: Mass Spectrometry (MS) Data for 1,3,5-Triisopropylbenzene

| m/z | Assignment |

| 204 | Molecular Ion [M]⁺ |

| 189 | [M-CH₃]⁺ |

| 161 | [M-C₃H₇]⁺ |

Note: The fragmentation pattern is dominated by the loss of alkyl groups.[1]

Experimental Protocols

Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation

1,3,5-Triisopropylbenzene is commonly synthesized through the Friedel-Crafts alkylation of benzene (B151609).[2] The following protocol outlines a general laboratory-scale procedure.

Materials:

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice bath

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap.

-

The flask is charged with anhydrous benzene and finely powdered anhydrous aluminum chloride.

-

The flask is cooled in an ice bath to 0-5 °C.[7]

-

Propylene gas is bubbled through the stirred reaction mixture at a controlled rate.

-

After the reaction is complete, the mixture is quenched by carefully pouring it over crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with 5% sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate.

-

The crude product is purified by fractional distillation under reduced pressure to isolate 1,3,5-triisopropylbenzene.[7]

Caption: Workflow for the synthesis of 1,3,5-triisopropylbenzene.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-25 mg of 1,3,5-triisopropylbenzene for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1][2] The solution is then transferred to a 5 mm NMR tube.[1]

-

Data Acquisition: The spectra are acquired on an NMR spectrometer (e.g., 300 MHz or higher).[1] The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and shimming is performed to optimize field homogeneity.[1]

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin liquid film of 1,3,5-triisopropylbenzene is prepared between two salt plates (e.g., NaCl or KBr).[1]

-

Data Acquisition: A background spectrum is collected first to account for atmospheric CO₂ and H₂O. The sample is then placed in the spectrometer, and the IR spectrum is recorded.[1]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like hexane or dichloromethane.

-

Data Acquisition: A small volume (e.g., 1 µL) of the solution is injected into the GC-MS system, typically equipped with a non-polar capillary column (e.g., DB-5ms).[2] Helium is commonly used as the carrier gas.[2]

Caption: Analytical workflow for 1,3,5-triisopropylbenzene.

Chemical Reactivity and Applications

The three bulky isopropyl groups on the benzene ring create significant steric hindrance, which influences the molecule's reactivity.[3] This steric crowding makes 1,3,5-triisopropylbenzene a useful building block in the synthesis of specialty chemicals, including ligands and catalysts.[3] It is also utilized as a swelling agent in the production of mesoporous silica (B1680970) materials and as a high-performance solvent and lubricant additive due to its thermal stability.[3]

Safety and Handling

1,3,5-Triisopropylbenzene is a combustible liquid that can be toxic upon skin contact and may cause skin and eye irritation.[8] It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][8] All potential ignition sources should be removed from the handling area.[8] In case of skin contact, wash the affected area immediately with soap and plenty of water.[8] If inhaled, move the individual to fresh air.[8] In case of ingestion, do not induce vomiting and seek immediate medical attention.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,3,5-Triisopropylbenzene | C15H24 | CID 12860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of 1,2,4-Triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of 1,2,4-triisopropylbenzene (B3344860), an aromatic hydrocarbon of interest in various chemical research and development sectors. This document collates available data on its structural parameters, spectroscopic characteristics, and synthetic methodologies to serve as a core resource for its application in scientific endeavors.

Molecular Structure and Identification

1,2,4-Triisopropylbenzene is an organic compound characterized by a benzene (B151609) ring substituted with three isopropyl groups at the 1, 2, and 4 positions. Its chemical formula is C₁₅H₂₄, and it has a molecular weight of approximately 204.35 g/mol .[1][2] The presence and arrangement of the bulky isopropyl groups significantly influence its physical properties and chemical reactivity.

Table 1: Chemical Identification of 1,2,4-Triisopropylbenzene

| Identifier | Value |

| IUPAC Name | 1,2,4-Tris(1-methylethyl)benzene[1][2] |

| CAS Number | 948-32-3[1][2] |

| Chemical Formula | C₁₅H₂₄[1][2] |

| Molecular Weight | 204.3511 g/mol [1][2] |

| InChI | InChI=1S/C15H24/c1-10(2)13-7-8-14(11(3)4)15(9-13)12(5)6/h7-12H,1-6H3[1][2] |

| InChIKey | RWGMANKDYBWNNP-UHFFFAOYSA-N[1][2] |

| SMILES | CC(C)c1ccc(C(C)C)c(c1)C(C)C |

Molecular Geometry

Due to the lack of experimental crystallographic data, precise, experimentally determined bond lengths and angles for 1,2,4-triisopropylbenzene are not available. However, theoretical calculations and data from similar substituted benzene derivatives can provide estimations. For instance, in a related sterically hindered molecule, 1-(2,4,6-triisopropylphenyl)ethanone, the average aromatic C-C bond length is approximately 1.39 Å, and the C-C bond lengths between the aromatic ring and the isopropyl groups are in the range of 1.51–1.52 Å.[3] The C-C-C bond angles within the benzene ring are expected to deviate slightly from the ideal 120° of a regular hexagon due to the steric push of the adjacent isopropyl groups.

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of 1,2,4-triisopropylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of 1,2,4-triisopropylbenzene provides information on the different carbon environments in the molecule. A reference to the ¹³C NMR spectrum is available on SpectraBase, though full access to the data may require a subscription.[1] The spectrum is expected to show distinct signals for the aromatic carbons (both substituted and unsubstituted) and the carbons of the isopropyl groups (methine and methyl carbons).

Infrared (IR) Spectroscopy

The infrared spectrum of 1,2,4-triisopropylbenzene is available on the NIST WebBook.[2] The spectrum is characterized by absorption bands corresponding to:

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

Aliphatic C-H stretching: From the isopropyl groups, appearing just below 3000 cm⁻¹.

-

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.

-

C-H bending vibrations: Both in-plane and out-of-plane, which provide information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

The mass spectrum of 1,2,4-triisopropylbenzene would show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is expected to be dominated by the loss of alkyl fragments from the isopropyl groups. Common fragmentation pathways for aromatic hydrocarbons involve benzylic cleavage.[4][5] Therefore, a significant peak at m/z 189, corresponding to the loss of a methyl group ([M-15]⁺), is anticipated and is often the base peak in the mass spectra of similar compounds.[6] Further fragmentation could involve the loss of a whole isopropyl group ([M-43]⁺).

Synthesis and Purification

Synthesis

1,2,4-Triisopropylbenzene is most commonly obtained as a byproduct in the synthesis of its isomer, 1,3,5-triisopropylbenzene (B165165). The primary synthetic route is the Friedel-Crafts alkylation of benzene with an isopropylating agent, such as propylene (B89431) or isopropanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7][8] The reaction conditions, particularly temperature and catalyst choice, can influence the ratio of the isomers formed.[7][9] Generally, the 1,2,4-isomer is the kinetically favored product, while the 1,3,5-isomer is the thermodynamically more stable product.[9] Therefore, lower reaction temperatures may favor the formation of 1,2,4-triisopropylbenzene, while higher temperatures and longer reaction times tend to promote isomerization to the 1,3,5-isomer.[7][9]

Experimental Protocol: General Friedel-Crafts Alkylation of Benzene

-

Reactants: Benzene, Isopropylating Agent (e.g., 2-propanol), Lewis Acid Catalyst (e.g., AlCl₃), and a dehydrating agent if using an alcohol (e.g., concentrated sulfuric acid).

-

Procedure:

-

The Lewis acid catalyst is suspended in an excess of benzene under an inert atmosphere.

-

The isopropylating agent is added dropwise to the stirred suspension, typically at a controlled, low temperature to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at a specific temperature for a set period to achieve the desired conversion.

-

The reaction is quenched by carefully pouring the mixture over ice and water.

-

The organic layer is separated, washed with a dilute base solution and then with water, and dried over an anhydrous salt.

-

The solvent is removed under reduced pressure to yield the crude product, which is a mixture of this compound isomers and other alkylated benzenes.[10]

-

Purification

The separation of 1,2,4-triisopropylbenzene from its isomers, particularly the 1,3,5-isomer, can be challenging due to their close boiling points.[7]

-

Fractional Distillation: Careful fractional distillation under reduced pressure is a common method for separating the isomers, although it may require a column with a high number of theoretical plates.[10][11]

-

Chemical Purification: A patented method involves the use of a sulfonating agent to selectively react with the more reactive isomers, which can then be removed by extraction.[10]

-

Crystallization: The difference in melting points between the isomers can be exploited. 1,3,5-triisopropylbenzene has a higher melting point, and cooling the mixture may allow for its selective crystallization, thereby enriching the liquid phase in the 1,2,4-isomer.[7]

Visualizations

To aid in the understanding of the molecular structure and the synthetic workflow, the following diagrams are provided.

Molecular Structure

Caption: 2D representation of the 1,2,4-triisopropylbenzene molecular structure.

Synthetic Workflow

References

- 1. spectrabase.com [spectrabase.com]

- 2. 1,2,4-Tri-isopropylbenzene [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tutorchase.com [tutorchase.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Triisopropylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the three isomers of triisopropylbenzene: 1,2,3-triisopropylbenzene, 1,2,4-triisopropylbenzene, and 1,3,5-triisopropylbenzene (B165165). This document details their chemical and physical properties, provides established synthesis protocols, and outlines methods for their characterization using various analytical techniques. All quantitative data is presented in structured tables for clarity and ease of comparison.

1,3,5-Triisopropylbenzene

The most symmetric of the three isomers, 1,3,5-triisopropylbenzene, is often the most thermodynamically stable and, therefore, a common target in synthesis.

Synthesis of 1,3,5-Triisopropylbenzene

The primary industrial and laboratory method for synthesizing 1,3,5-triisopropylbenzene is the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) or an isopropylating agent like 2-propanol or 2-chloropropane, using a Lewis acid catalyst.[1] However, this method often yields a mixture of isomers, with the 1,2,4-isomer being a significant byproduct.[2][3] For high selectivity, other methods have been developed.

Materials:

-

Benzene

-

Propylene or 2-Propanol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

A reaction flask equipped with a stirrer, a gas inlet tube (if using propylene), and a reflux condenser is charged with anhydrous benzene and cooled in an ice bath.

-

Anhydrous aluminum chloride is added to the stirred benzene.

-

Propylene gas is bubbled through the mixture, or 2-propanol is added dropwise at a controlled rate to maintain the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified time, and the progress can be monitored by gas chromatography (GC).

-

The reaction is quenched by carefully pouring the mixture over crushed ice and HCl.

-

The organic layer is separated, washed with water, NaHCO₃ solution, and again with water.

-

The organic layer is dried over anhydrous MgSO₄, and the solvent is removed by distillation.

-

The crude product, a mixture of this compound isomers and other alkylated benzenes, is then purified by fractional distillation.[2]

To favor the formation of the 1,3,5-isomer, a post-alkylation isomerization step can be employed by heating the crude product mixture with a Lewis acid catalyst.[2]

A high-yield synthesis with excellent selectivity for the 1,3,5-isomer can be achieved through the debromination of 1-bromo-2,4,6-triisopropylbenzene.[4]

Materials:

-

1-Bromo-2,4,6-triisopropylbenzene

-

Cobalt(II) tetrabutylporphyrin (Co(tbp)) catalyst

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

Procedure:

-

In a reaction vessel, 1-bromo-2,4,6-triisopropylbenzene, Co(tbp), and KOH are dissolved in ethanol.

-

The mixture is degassed by freeze-pump-thaw cycles and then heated under an inert atmosphere.

-

The reaction progress is monitored by GC-MS.

-

Upon completion, the reaction mixture is purified by silica gel column chromatography using hexane as the eluent to yield pure 1,3,5-triisopropylbenzene.[4]

References

Navigating the Terrain of Triisopropylbenzene: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical health and safety considerations for the handling of triisopropylbenzene. Designed for the discerning scientific professional, this document synthesizes available toxicological data, outlines established handling protocols, and provides detailed experimental methodologies to ensure a robust understanding of the associated risks and mitigation strategies. All quantitative data is presented in clear, comparative tables, and logical workflows are visualized to facilitate rapid comprehension and application in a laboratory or manufacturing setting.

Section 1: Chemical and Physical Properties

This compound (CAS No. 717-74-8), a colorless liquid, possesses a set of physical and chemical properties that are fundamental to understanding its behavior and potential hazards in a research and development environment.[1] A thorough understanding of these characteristics is the first step in a comprehensive safety assessment.

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Boiling Point | 232-236 °C |

| Flash Point | 86-87 °C (closed cup)[2] |

| Specific Gravity | 0.840 - 0.845 g/mL |

| Solubility | Insoluble in water. |

Section 2: Toxicological Data

The toxicological profile of this compound, while not exhaustively investigated, indicates several potential health hazards.[1] Acute toxicity data, primarily from animal studies, and ecotoxicity data are summarized below. It is crucial to note that for many toxicological endpoints, comprehensive data is not available.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg[1] | Fisher Scientific SDS |

| LC50 | Rat | Inhalation | > 5 mg/L (4 h)[1] | Fisher Scientific SDS |

Ecotoxicity

| Endpoint | Species | Duration | Value |

| EC50 (Growth Inhibition) | Pseudokirchneriella subcapitata (Green Algae) | 48 h | 1,490 µg/L[3] |

| EC50 (Swimming Inhibition) | Daphnia magna (Crustacean) | 48 h | 458 µg/L[3] |

| LC50 | Poecilia reticulata (Guppy) | 96 h | 348 µg/L[3] |

| LC50 | Chironomus riparius (Midge) | 48 h | 1,700 µg/L[3] |

| NOEC (Chronic) | Not Specified | 72 h | 225 µg/L[3] |

Section 3: Hazard Identification and Classification

This compound is classified as a combustible liquid and is considered hazardous upon skin contact, causing skin and eye irritation.[2] While no specific occupational exposure limits (OELs) have been established by major regulatory bodies such as OSHA or ACGIH, the available data necessitates stringent adherence to safety protocols.

Primary Hazards:

-

Skin Irritation: May cause irritation and dermatitis upon contact.[3]

-

Eye Irritation: Can cause eye irritation, potentially leading to chemical conjunctivitis.[3]

-

Inhalation: May cause respiratory tract irritation. High concentrations could lead to central nervous system (CNS) depression.[3]

-

Ingestion: May cause gastrointestinal irritation.[3]

-

Aspiration Hazard: Aspiration into the lungs may lead to pulmonary edema.[3]

Section 4: Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the Office of Prevention, Pesticides, and Toxic Substances (OPPTS).

Acute Oral Toxicity (LD50) - OECD Test Guideline 401 (Adapted)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females. Animals are randomly selected, marked for individual identification, and acclimated to laboratory conditions for at least 5 days.

Methodology:

-

Dose Preparation: this compound is prepared to the appropriate concentrations. Given its insolubility in water, a suitable vehicle (e.g., corn oil) may be used.

-

Administration: A single dose of the test substance is administered to the animals by gavage using a stomach tube or a suitable intubation cannula.

-

Dose Levels: A preliminary sighting study may be conducted to determine the approximate range of toxicity. Subsequently, multiple dose levels are used to obtain a dose-response curve.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (including those that die during the test and survivors at termination) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

Acute Dermal Irritation - OPPTS 870.2500 / OECD Test Guideline 404

Objective: To assess the potential of this compound to cause skin irritation.

Test Animals: Healthy young adult albino rabbits.

Methodology:

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

-

Application: A dose of 0.5 mL of the undiluted test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale).

Acute Eye Irritation - OPPTS 870.2400 / OECD Test Guideline 405

Objective: To determine the potential of this compound to cause eye irritation.

Test Animals: Healthy young adult albino rabbits.

Methodology:

-

Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[4]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[5] The observation period may be extended up to 21 days to assess the reversibility of any effects.[5]

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored using a standardized system.

Section 5: Signaling Pathways and Workflows

Hazard Communication and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

Potential Effects on Cellular Signaling Pathways (Inferred from Benzene)

Benzene is known to induce oxidative stress, which can in turn affect various redox-sensitive signaling pathways.[6] These pathways are critical in regulating cellular processes such as proliferation, differentiation, and apoptosis.[7] Dysregulation of these pathways is implicated in the development of cancer.[7]

Section 6: Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimizing exposure risk.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Ensure easy access to an eyewash station and safety shower.[2]

-

Remove all potential ignition sources, as this compound is a combustible liquid.[2]

Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2]

-

Eye Protection: Chemical safety goggles or a face shield.[2]

-

Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.[2]

-

Respiratory Protection: Generally not required with adequate ventilation. If ventilation is insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

-

Keep containers tightly closed to prevent leaks and spills.[2]

-

Store away from heat, sparks, and open flames.[2]

Section 7: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Spill and Leak Procedures:

-

Remove all sources of ignition.[3]

-

Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[3]

-

Use spark-proof tools for cleanup.[2]

-

Ensure adequate ventilation.[3]

-

Collect waste in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste disposal company.[2]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

During a fire, irritating and highly toxic gases may be generated.[3]

This guide is intended for informational purposes for a professional audience and should be used in conjunction with a comprehensive, site-specific safety assessment and all applicable local, state, and federal regulations. Always refer to the most current Safety Data Sheet (SDS) for the specific product in use.

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. env.go.jp [env.go.jp]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Benzene-initiated oxidative stress: Effects on embryonic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,5-Triisopropylbenzene (CAS 717-74-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Triisopropylbenzene (CAS 717-74-8). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other scientific fields. This document outlines the compound's key identifiers, structural information, and physicochemical properties, with all quantitative data summarized in structured tables for ease of reference. Detailed experimental protocols for the determination of these properties and a common synthesis method are also provided. It is important to note that a thorough review of scientific literature indicates no significant pharmacological activity or established applications in drug development for 1,3,5-Triisopropylbenzene.

Chemical Identity and Structure

1,3,5-Triisopropylbenzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring symmetrically substituted with three isopropyl groups.

| Identifier | Value | Source(s) |

| CAS Number | 717-74-8 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] |

| IUPAC Name | 1,3,5-Triisopropylbenzene | [3][11][12][15] |

| Synonyms | 1,3,5-Tri(propan-2-yl)benzene, 1,3,5-Tris(1-methylethyl)benzene, sym-Triisopropylbenzene | [3][7][15][21] |

| Molecular Formula | C₁₅H₂₄ | [1][2][3][4][11][12][13][18][22] |

| Molecular Weight | 204.35 g/mol | [1][3][5][7][12][13][15][16][17] |

| SMILES | CC(C)c1cc(cc(c1)C(C)C)C(C)C | [1][2][3][5][7][11][12][16] |

| InChI | 1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3 | [3][5][7][16] |

| InChI Key | VUMCUSHVMYIRMB-UHFFFAOYSA-N | [3][5][7][11][16][18][22][23] |

Physicochemical Properties

The physical and chemical properties of 1,3,5-Triisopropylbenzene are summarized in the table below. These properties are crucial for its handling, application in chemical synthesis, and for purification processes.

| Property | Value | Source(s) |

| Physical Form | Liquid | [3][4][5][6][7][9][24][16][17][20][25] |

| Appearance | Colorless to almost colorless | [3][4][6][9][17][20][25] |

| Melting Point | -7.4 °C to -7 °C | [1][3][4][8][10] |

| Boiling Point | 232-238 °C | [1][3][4][5][6][7][8][9][10][16] |

| Density | 0.845 - 0.854 g/mL at 20-25 °C | [1][3][4][5][6][7][13][16] |

| Refractive Index | n20/D 1.488 | [3][4][5][6][7][9][11][16] |

| Flash Point | 87 °C (closed cup) | [3][7][16] |

| Water Solubility | Insoluble | [3][4][9][17][20][25] |

| LogP | 5.057 | [26] |

| Vapor Pressure | 0.91 Pa at 25 °C | [6] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of 1,3,5-Triisopropylbenzene.

| Spectroscopy Type | Key Data Points | Source(s) |

| ¹H NMR | δ ~1.2-1.3 ppm (d, 18H, Isopropyl CH₃), ~2.8-3.0 ppm (sept, 3H, Isopropyl CH), ~6.8-7.0 ppm (s, 3H, Aromatic C-H) | [23][27] |

| ¹³C NMR | δ ~23-24 ppm (Isopropyl CH₃), ~34-35 ppm (Isopropyl CH), ~120-121 ppm (Aromatic CH), ~148-149 ppm (Quaternary Aromatic C) | [27] |

| Infrared (IR) | Data available, characteristic peaks for aromatic and aliphatic C-H bonds. | [18][22] |

| Mass Spectrometry (EI-MS) | Molecular Ion [M]⁺ at m/z 204. Base peak typically at m/z 189 ([M-CH₃]⁺). | [18][22] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,3,5-Triisopropylbenzene and for the determination of its key chemical and physical properties.

Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation

A common method for the synthesis of 1,3,5-Triisopropylbenzene is the Friedel-Crafts alkylation of benzene with propylene (B89431), using a Lewis acid catalyst such as aluminum chloride.[8][22][28]

Materials:

-

Benzene (anhydrous)

-

Propylene gas

-

Aluminum chloride (anhydrous)

-

Ice bath

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Condenser with a drying tube

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Magnesium sulfate (B86663) (anhydrous)

-

Distillation apparatus

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser fitted with a drying tube.

-

In a fume hood, charge the flask with anhydrous benzene and cool it in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride to the cooled and vigorously stirred benzene. An exothermic reaction will occur.

-

Once the initial exotherm has subsided and the mixture is cooled, begin bubbling propylene gas through the stirred suspension. The reaction temperature should be maintained at a low level to favor the formation of the 1,3,5-isomer.[22]

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the optimal reaction time.

-

Upon completion, quench the reaction by slowly adding the reaction mixture to ice-cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation to isolate 1,3,5-Triisopropylbenzene from other isomers and byproducts.[29]

Caption: Synthesis workflow for 1,3,5-Triisopropylbenzene.

Determination of Physical Properties

4.2.1. Melting Point The melting point of 1,3,5-Triisopropylbenzene, being below room temperature, is determined using a cryostat or a low-temperature thermometer.

-

Place a small sample of the liquid in a capillary tube.

-

Cool the sample in a controlled manner using a suitable cooling bath (e.g., dry ice/acetone).

-

Observe the temperature at which the first crystals appear (freezing point) and the temperature at which the last crystal melts upon slow warming. For a pure substance, the melting and freezing points should be nearly identical.

4.2.2. Boiling Point The boiling point is determined at atmospheric pressure.

-

Place a small volume of the liquid in a distillation flask with a few boiling chips.

-

Insert a thermometer with the bulb positioned just below the side arm of the flask.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

4.2.3. Density The density of the liquid is determined using a pycnometer or a digital density meter.

-

Weigh a clean, dry pycnometer of a known volume.

-

Fill the pycnometer with the liquid, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

4.2.4. Refractive Index The refractive index is measured using a refractometer.

-

Calibrate the refractometer with a standard of known refractive index.

-

Place a drop of the liquid on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (typically 20 °C).

-

Read the refractive index from the scale or digital display.

4.2.5. Water Solubility A qualitative determination of solubility in water can be performed.

-

Add a few drops of 1,3,5-Triisopropylbenzene to a test tube containing distilled water.

-

Vigorously shake the test tube.

-

Allow the mixture to stand and observe if a single phase is formed or if the compound remains as a separate layer, indicating insolubility.

Spectroscopic Analysis Protocols

4.3.1. NMR Spectroscopy (¹H and ¹³C)

-

Prepare a dilute solution of the sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.3.2. Infrared (IR) Spectroscopy

-

For a neat liquid sample, place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly on the ATR crystal.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

4.3.3. Mass Spectrometry (Electron Ionization)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Safety Information

1,3,5-Triisopropylbenzene is a combustible liquid.[30][21] It may cause skin and eye irritation.[17][20][25] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[30][21] It should be stored in a cool, well-ventilated area away from oxidizing agents.[30][21] For detailed safety information, refer to the Safety Data Sheet (SDS).[30][21]

Applications and Relevance

1,3,5-Triisopropylbenzene is primarily used as a specialty solvent and as an intermediate in chemical synthesis.[6][9] It can be used as a swelling agent in the synthesis of mesoporous silicas.[5][6][9] There is no significant evidence to suggest that 1,3,5-Triisopropylbenzene has any pharmacological activity or is used in drug development.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and analytical protocols for 1,3,5-Triisopropylbenzene (CAS 717-74-8). The information presented is intended to be a valuable resource for scientists and researchers. While the compound has applications in materials science and as a chemical intermediate, its lack of known biological activity makes it of limited direct interest to drug development professionals.

Caption: Logical relationships of the presented information.

References

- 1. benchchem.com [benchchem.com]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. www1.udel.edu [www1.udel.edu]

- 12. westlab.com [westlab.com]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mt.com [mt.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 18. Refractive Index ASTM D542 [intertek.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. benchchem.com [benchchem.com]

- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 26. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 27. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 28. US2814652A - Process for the preparation of tri-isopropyl-benzene - Google Patents [patents.google.com]

- 29. researchgate.net [researchgate.net]

- 30. chem.ucalgary.ca [chem.ucalgary.ca]

The Steric Shield: An In-depth Technical Guide to the Steric Hindrance Effects of Triisopropylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylbenzene (TIPB), a C15H24 aromatic hydrocarbon, exists in three isomeric forms: the highly symmetric 1,3,5-triisopropylbenzene (B165165), the less symmetric 1,2,4-triisopropylbenzene, and the sterically crowded 1,2,3-triisopropylbenzene. The spatial arrangement and bulky nature of the isopropyl groups on the benzene (B151609) ring impart significant and distinct steric hindrance to each isomer. This steric bulk is a critical determinant of their physical properties, chemical reactivity, and potential applications, particularly in fields requiring fine-tuning of molecular interactions such as in the design of ligands for catalysis and as specialty solvents.[1][2] This technical guide provides a comprehensive analysis of the steric hindrance effects of this compound isomers, focusing on their synthesis, structural characteristics, and reactivity, supported by experimental protocols and comparative data.

Synthesis and Isolation of this compound Isomers

The most common method for synthesizing triisopropylbenzenes is the Friedel-Crafts alkylation of benzene with propylene (B89431) or an isopropylating agent like 2-propanol or isopropyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4] This reaction generally produces a mixture of the 1,3,5- and 1,2,4- isomers, with the former being the thermodynamically more stable product and the latter being the kinetically favored product.[1] The formation of the 1,2,3-isomer is generally not favored due to severe steric hindrance.

The ratio of the isomers in the product mixture is highly dependent on the reaction conditions. Higher temperatures and longer reaction times tend to favor the formation of the more stable 1,3,5-isomer through isomerization of the initially formed 1,2,4-isomer.[3] A post-alkylation isomerization step, where the crude product mixture is heated with a Lewis acid catalyst, can be employed to enrich the 1,3,5-isomer.[3]

Separation of Isomers:

Due to the close boiling points of the isomers, their separation can be challenging. The following methods are commonly employed:

-

Fractional Distillation: Careful fractional distillation under reduced pressure can be used to separate the isomers, though it may require a column with a high number of theoretical plates.[3]

-

Crystallization: The difference in melting points between the isomers can be exploited for separation. 1,3,5-Triisopropylbenzene has a higher melting point (-7 °C) than the 1,2,4-isomer, allowing for its selective crystallization at low temperatures.[3]

-

Chemical Methods: Selective sulfonation can be used to separate the isomers. The more reactive isomers are converted to their sulfonic acids, which can be separated, followed by desulfonation to recover the desired isomer.[3]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Objective: To synthesize a mixture of this compound isomers.

Materials:

-

Benzene (anhydrous)

-

2-Propanol (or propylene gas)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Anhydrous benzene and anhydrous aluminum chloride are added to the flask. The mixture is cooled in an ice bath.

-

A mixture of 2-propanol and concentrated sulfuric acid is added dropwise from the dropping funnel to the stirred benzene-AlCl₃ mixture.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by slowly pouring the mixture over crushed ice.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude product, which is a mixture of this compound isomers.

Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the different isomers.

Physicochemical Properties and Spectroscopic Data

The steric hindrance arising from the arrangement of the isopropyl groups significantly influences the physical and spectroscopic properties of the this compound isomers. The high degree of symmetry in the 1,3,5-isomer results in simpler NMR spectra compared to the less symmetric 1,2,4- and 1,2,3-isomers.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 1,3,5-Triisopropylbenzene | 1,2,4-Triisopropylbenzene | 1,2,3-Triisopropylbenzene |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight ( g/mol ) | 204.35[4] | 204.35[5] | 204.35[6] |

| CAS Number | 717-74-8[4] | 948-32-3[5] | 27322-34-5[6] |

| Appearance | Clear, colorless liquid[4] | - | - |

| Density (g/mL at 25 °C) | 0.845[4] | 0.8574 (at 20°C)[7] | - |

| Melting Point (°C) | -7[4] | -0.02 (estimate)[7] | - |

| Boiling Point (°C) | 232-236[4] | 244[7] | - |

| Refractive Index (n20/D) | 1.488[4] | 1.4896[7] | - |

Table 2: Spectroscopic Data of this compound Isomers

| Isomer | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| 1,3,5-Triisopropylbenzene | δ ~6.8-7.0 (s, 3H, Ar-H), ~2.8-3.0 (sept, 3H, CH), ~1.2-1.3 (d, 18H, CH₃)[7][8] | δ ~148-149 (Ar-C), ~120-121 (Ar-CH), ~34-35 (CH), ~23-24 (CH₃)[7] |

| 1,2,4-Triisopropylbenzene | - | Data available in specialized databases. |

| 1,2,3-Triisopropylbenzene | No data available in searched literature. | No data available in searched literature. |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

Steric Hindrance Effects on Chemical Reactivity

The steric bulk of the isopropyl groups is a dominant factor in the chemical reactivity of the this compound isomers, often leading to reduced reaction rates and unique selectivity compared to less substituted aromatic compounds.[1]

Electrophilic Aromatic Substitution

Electrophilic attack on the aromatic ring of triisopropylbenzenes is significantly influenced by steric hindrance. The bulky isopropyl groups shield the aromatic protons, making it difficult for incoming electrophiles to approach and form the sigma complex intermediate.[1]

-

1,3,5-Triisopropylbenzene: Due to its high symmetry, all three aromatic protons are equivalent. However, the positions ortho to the isopropyl groups are highly hindered. Electrophilic substitution, when it occurs, is slower than in benzene and is directed to the single available position for monosubstitution.[1] For example, the sulfonation of 1,3,5-triisopropylbenzene with 98.4% sulfuric acid initially forms the 2,4,6-tri-isopropylbenzenesulphonic acid, which is sterically crowded and rapidly isomerizes to more stable products.[1]

-

1,2,4-Triisopropylbenzene: This isomer presents a more complex scenario with three non-equivalent aromatic protons. The positions on the ring experience varying degrees of steric hindrance, leading to a mixture of products in electrophilic substitution reactions. The position between two isopropyl groups (position 3) is the most sterically hindered.

-

1,2,3-Triisopropylbenzene: This isomer is the most sterically hindered. The three adjacent isopropyl groups create a highly crowded environment, making electrophilic attack on the aromatic ring extremely difficult. It is expected to be the least reactive of the three isomers in electrophilic aromatic substitution reactions.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound (General Procedure)

Objective: To illustrate a reaction sensitive to steric hindrance.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride

-

Aromatic compound (e.g., toluene, ethylbenzene, or a this compound isomer)

-

Methylene (B1212753) chloride (anhydrous)

-

Ice

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with an addition funnel and a reflux condenser, suspend anhydrous AlCl₃ in anhydrous methylene chloride.

-

Cool the mixture in an ice bath.

-

Add a solution of acetyl chloride in methylene chloride dropwise from the addition funnel.

-

After the addition is complete, add a solution of the aromatic compound in methylene chloride dropwise.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature.

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

The product can be purified by distillation or chromatography.

Visualizing Synthesis and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis of this compound and a typical experimental setup for a Friedel-Crafts reaction.

Caption: General workflow for the synthesis and purification of this compound isomers.

Caption: Experimental workflow for a Friedel-Crafts acylation reaction.

Conclusion

The steric hindrance effects of this compound isomers are a direct consequence of the substitution pattern of the bulky isopropyl groups on the benzene ring. This steric crowding ranges from moderate in the 1,3,5-isomer to significant in the 1,2,4-isomer, and is presumed to be most pronounced in the 1,2,3-isomer. These steric constraints profoundly influence the synthesis, purification, physical properties, and chemical reactivity of each isomer. A thorough understanding of these steric effects is paramount for researchers and professionals in drug development and chemical synthesis for controlling reaction selectivity, designing novel ligands, and developing specialized materials. Further quantitative studies, particularly on the 1,2,3-isomer and comparative reaction kinetics of all three isomers, would provide deeper insights into the nuanced interplay of steric and electronic effects in these versatile molecules. While definitive crystal structures for all parent isomers remain elusive in readily available literature, computational studies are a valuable tool for gaining insights into their geometries.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 1,3,5-Triisopropylbenzene | C15H24 | CID 12860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,4-Tri-isopropylbenzene (CAS 948-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C15H24 | CID 13880201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability of 1,3,5-Triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triisopropylbenzene (B165165) (TIPB) is a symmetrical aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three isopropyl groups.[1] This unique molecular structure, with its significant steric hindrance and non-polar nature, imparts exceptional thermal and chemical stability to the molecule.[1] These properties make it a valuable component in a variety of high-performance applications, including as a high-temperature solvent, a building block for advanced polymers and materials, and as an additive in lubricants and fuels.[1] An in-depth understanding of its thermal decomposition profile is paramount for predicting material lifetime, ensuring operational safety, and optimizing high-temperature applications.[1]

This technical guide provides a comprehensive overview of the thermal stability of 1,3,5-triisopropylbenzene, detailing key experimental protocols for its evaluation, presenting anticipated thermal decomposition data, and discussing its plausible decomposition pathways.

Data Presentation

Table 1: Anticipated Thermal Decomposition Data for 1,3,5-Triisopropylbenzene

| Thermal Property | Anticipated Value | Method | Notes |

| Onset Decomposition Temperature (Tonset) | Data not available | Thermogravimetric Analysis (TGA) | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (T5%) | Data not available | Thermogravimetric Analysis (TGA) | A common metric for initial decomposition. |

| Peak Decomposition Temperature (Td,peak) | Data not available | Derivative Thermogravimetry (DTG) | The temperature at which the maximum rate of mass loss occurs.[1] |

| Activation Energy (Ea) | Data not available | Kinetic Analysis (e.g., Flynn-Wall-Ozawa) | The minimum energy required to initiate the decomposition reaction.[1] |

| Pre-exponential Factor (A) | Data not available | Kinetic Analysis (e.g., Arrhenius plot) | A constant related to the frequency of collisions in a reaction. |

Table 2: Potential Thermal Decomposition Products of 1,3,5-Triisopropylbenzene

| Decomposition Product | Chemical Formula | Method of Identification |

| Propene | C3H6 | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

| Benzene | C6H6 | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

| Toluene | C7H8 | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

| Xylenes | C8H10 | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

| Diisopropylbenzenes | C12H18 | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

| Methane | CH4 | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

| Carbon Monoxide | CO | Safety Data Sheet |

| Carbon Dioxide | CO2 | Safety Data Sheet |

Experimental Protocols

A comprehensive evaluation of the thermal stability of 1,3,5-triisopropylbenzene involves a combination of techniques to determine both the kinetics of decomposition and the identity of the degradation products.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[1]

-

Objective: To determine the onset and profile of the thermal decomposition of 1,3,5-triisopropylbenzene.[1]

-

Instrumentation: A calibrated thermogravimetric analyzer.[1]

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 1,3,5-triisopropylbenzene into an inert TGA pan (e.g., alumina (B75360) or platinum).[1]

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to establish an inert atmosphere.[1]

-

Thermal Program:

-

Data Analysis: The resulting data of mass versus temperature is plotted. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the mass loss curve (DTG) is used to identify the temperature of the maximum decomposition rate.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

-

Objective: To determine the temperatures and enthalpies of phase transitions and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of 1,3,5-triisopropylbenzene into a hermetically sealed aluminum or high-pressure crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C).

-

Ramp the temperature to an upper limit (e.g., 450 °C) at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

-

Data Analysis: The heat flow versus temperature is plotted. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition.[1]

-

Objective: To identify the degradation products of 1,3,5-triisopropylbenzene upon thermal decomposition.[1]

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.[1]

-

Methodology:

-

Sample Preparation: A small amount (in the microgram range) of 1,3,5-triisopropylbenzene is loaded into a pyrolysis tube or onto a filament.[1]

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 500-800 °C) in an inert atmosphere (typically helium).[1]

-

GC Separation: The volatile decomposition products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection and Identification: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for positive identification of the decomposition products.

-

Isothermal Aging Studies

Isothermal aging studies are conducted to determine the kinetic parameters of thermal decomposition under constant temperature conditions.

-

Objective: To determine the activation energy and pre-exponential factor for the thermal decomposition of 1,3,5-triisopropylbenzene.[1]

-

Instrumentation: Stainless-steel ampule reactors, a temperature-controlled heating block, and a gas chromatograph with a flame ionization detector (GC-FID).[1]

-

Methodology:

-

Reactor Loading: A precise amount of 1,3,5-triisopropylbenzene is loaded into stainless-steel ampule reactors, which are then sealed.[1]

-

Thermal Stressing: The sealed ampules are placed in a pre-heated, thermostatted block at a specific temperature (e.g., in the range of 350-450 °C). Multiple ampules are prepared for each temperature to be tested at different time intervals.[1]

-

Sample Analysis: At predetermined time intervals, ampules are removed from the heating block and rapidly cooled. The contents are then diluted with a suitable solvent and analyzed by GC-FID to quantify the remaining 1,3,5-triisopropylbenzene and the major decomposition products.[1]

-

Kinetic Modeling: The extent of decomposition as a function of time at each temperature is used to determine the pseudo-first-order rate constants. The Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A) are then calculated from the temperature dependence of these rate constants using the Arrhenius equation.[1]

-

Mandatory Visualization

Plausible Thermal Decomposition Pathway

The thermal decomposition of 1,3,5-triisopropylbenzene is anticipated to proceed through a free-radical mechanism. The initiation step is the homolytic cleavage of a carbon-carbon bond in one of the isopropyl groups, as this is the weakest bond in the molecule.[1] This initial bond scission would generate a stable benzylic-type radical and a methyl radical.[1]

Following initiation, a series of propagation reactions can occur, including:

-

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other 1,3,5-triisopropylbenzene molecules or from other alkyl fragments, leading to the formation of new radicals and stable molecules.

-

Beta-Scission: The benzylic-type radical can undergo further fragmentation, leading to the formation of smaller, more stable molecules such as propene and a new radical.

-

Recombination: Radicals can recombine to form a variety of larger or smaller aromatic and aliphatic compounds.

Termination of the radical chain reactions occurs when two radicals combine. The complex mixture of products observed in the pyrolysis of alkylbenzenes is a result of these competing reaction pathways.

Conclusion

1,3,5-Triisopropylbenzene exhibits exceptional thermal stability, a property that is fundamental to its utility in demanding industrial applications.[1] While specific decomposition temperatures and kinetic parameters are not yet extensively documented in the literature, the experimental protocols outlined in this guide provide a robust framework for their determination.[1] Understanding the thermal decomposition behavior through techniques such as TGA, DSC, and Py-GC-MS is crucial for ensuring the safe and effective use of this compound in high-temperature environments. The plausible free-radical decomposition pathway, initiated by the cleavage of a C-C bond in an isopropyl group, provides a theoretical basis for predicting the resulting degradation products. Further research to quantify the thermal stability parameters of 1,3,5-triisopropylbenzene would be highly valuable for the materials science and chemical industries.

References

An In-depth Technical Guide to the Solubility of 1,3,5-Triisopropylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-triisopropylbenzene (B165165), a non-polar aromatic hydrocarbon. Characterized by a benzene (B151609) ring symmetrically substituted with three isopropyl groups, its molecular structure leads to significant steric hindrance and non-polar characteristics, which in turn dictate its solubility profile. An understanding of its solubility is crucial for its application as a solvent, a reaction medium, or a synthetic building block in various research and development settings, including drug development where it may be used in synthesis processes.

Quantitative and Qualitative Solubility Data

The solubility of 1,3,5-triisopropylbenzene is governed by the "like dissolves like" principle, indicating a higher affinity for non-polar solvents. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[1] | Not Specified |

Qualitative Solubility Data

| Solvent | Solvent Type | Qualitative Solubility |

| Hexane | Non-polar | Highly Soluble[1] |

| Toluene | Non-polar Aromatic | Highly Soluble[1] |

| Chloroform | Non-polar | Highly Soluble[1] |

| Acetone (B3395972) | Polar Aprotic | Expected to be soluble[1] |

| Ethanol | Polar Protic | Expected to be soluble[1] |

| Water | Polar Protic | Immiscible[2][3][4] |

Note: "Highly Soluble" suggests that 1,3,5-triisopropylbenzene is likely miscible or has a very high solubility in these solvents. For polar solvents like acetone and ethanol, while solubility is expected, it may be less than in non-polar solvents.[1]

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid compound like 1,3,5-triisopropylbenzene in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the concentration of 1,3,5-triisopropylbenzene in a saturated solution of a specific organic solvent at a constant temperature.

Materials:

-

1,3,5-Triisopropylbenzene (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with airtight caps

-

Calibrated positive displacement micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Volumetric flasks for standard preparation

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 1,3,5-triisopropylbenzene in the chosen solvent with known concentrations.

-

These standards are essential for creating a calibration curve for the analytical instrument. For instance, standards could be prepared at concentrations of 1, 5, 10, 25, 50, and 100 mg/mL.[1]

-

-

Equilibration:

-

In a series of glass vials, add an excess amount of 1,3,5-triisopropylbenzene to a known volume of the organic solvent. The presence of a visible separate phase of 1,3,5-triisopropylbenzene ensures that the solution is saturated.[1]

-

Securely cap the vials to prevent any solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure that equilibrium is reached, which is typically between 24 to 48 hours.[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with 1,3,5-triisopropylbenzene) using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets of 1,3,5-triisopropylbenzene.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis by Gas Chromatography (GC):

-

Analyze the prepared standard solutions and the diluted sample using a validated GC method.

-

The analytical method should be confirmed for its linearity, accuracy, and precision.

-

Record the peak area or height corresponding to 1,3,5-triisopropylbenzene for each standard and the sample.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

-

Determine the concentration of 1,3,5-triisopropylbenzene in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This calculated value represents the solubility of 1,3,5-triisopropylbenzene in the specific organic solvent at the tested temperature.[1]

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of aromatic hydrocarbons.

Caption: Experimental workflow for determining the solubility of 1,3,5-triisopropylbenzene.

Caption: Factors influencing the solubility of 1,3,5-triisopropylbenzene in organic solvents.

Conclusion

1,3,5-Triisopropylbenzene demonstrates solubility characteristics that are typical of a non-polar aromatic hydrocarbon, showing a high affinity for non-polar organic solvents and immiscibility with water. While there is a notable lack of comprehensive quantitative solubility data in the scientific literature, the experimental protocol detailed in this guide provides a reliable framework for researchers to determine its solubility in specific solvents of interest. Such data is invaluable for the effective design of synthetic routes, the optimization of purification processes, and the formulation of products in the chemical and pharmaceutical industries.

References

Triisopropylbenzene: A Versatile Model Compound for Mechanistic Studies in Catalysis and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triisopropylbenzene (TIPB), particularly the symmetrical 1,3,5-isomer, serves as an invaluable model compound in a variety of mechanistic studies. Its unique molecular architecture, characterized by three bulky isopropyl groups attached to a benzene (B151609) ring, provides significant steric hindrance and specific electronic properties. These features make it an ideal substrate for investigating reaction mechanisms in fields such as catalytic cracking, oxidation, and sterically-hindered organic transformations. This technical guide provides a comprehensive overview of the application of this compound as a model compound, with a focus on data from key mechanistic studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

This compound in the Study of Catalytic Cracking

The catalytic cracking of large hydrocarbon molecules is a cornerstone of the petrochemical industry. Due to its relatively high molecular weight and propensity to form coke, 1,3,5-triisopropylbenzene (B165165) is frequently employed as a model compound to study the performance of various catalysts, particularly zeolites, under controlled laboratory conditions. These studies provide insights into reaction pathways, catalyst activity and deactivation, and product selectivity.

Mechanistic Pathways in Catalytic Cracking

The catalytic cracking of 1,3,5-triisopropylbenzene over solid acid catalysts, such as zeolites, proceeds through a series of dealkylation steps. The primary products are diisopropylbenzene (DIPB), isopropylbenzene (IPB, or cumene), benzene, and propylene. Coke formation is a significant side reaction that leads to catalyst deactivation.

Quantitative Data from Catalytic Cracking Studies

The product distribution from the catalytic cracking of 1,3,5-triisopropylbenzene is highly dependent on the catalyst type, reaction temperature, and other process conditions. The following table summarizes representative data from studies using different zeolite catalysts.

| Catalyst | Temperature (°C) | Conversion (%) | Diisopropylbenzene (DIPB) Selectivity (%) | Isopropylbenzene (IPB) Selectivity (%) | Benzene Selectivity (%) | Coke Yield (wt%) |

| HZSM-5 | 300 | 36.5 | Major Product | - | - | - |

| AlMCM-41 | 300 | High | - | - | - | - |

| Y-5.1 | 350 | - | ~40 | ~35 | ~25 | - |

| USY-5.2 | 350 | - | ~35 | ~40 | ~25 | - |

| VUSY-12 | 350 | - | ~60 | ~25 | ~15 | - |

| HY Zeolite | 550 | - | - | - | - | Increases with C/O ratio |

| HNO3 dealuminated HY | 550 | - | - | 5x higher than parent HY | 5x higher than parent HY | - |

Note: '-' indicates data not specified in the cited sources. Product selectivity can vary significantly with experimental conditions.

Experimental Protocol: Catalytic Cracking of 1,3,5-Triisopropylbenzene in a Fixed-Bed Reactor

This protocol outlines a general procedure for studying the catalytic cracking of 1,3,5-triisopropylbenzene in a laboratory-scale fixed-bed reactor.

1. Catalyst Preparation:

-

The desired zeolite catalyst (e.g., HZSM-5, HY) is pelletized, crushed, and sieved to a specific particle size (e.g., 250-425 μm).

-

The catalyst is then loaded into a quartz reactor tube and pre-treated, typically by heating under a flow of inert gas (e.g., N₂) to a high temperature (e.g., 550 °C) to remove any adsorbed water.

2. Reaction Setup:

-

The reactor tube containing the catalyst is placed in a vertical furnace.

-

A solution of 1,3,5-triisopropylbenzene in a suitable solvent (e.g., toluene) is prepared.

-

The liquid feed is introduced into the reactor using a high-performance liquid chromatography (HPLC) pump.

-

The feed is vaporized and mixed with a carrier gas (e.g., N₂) before entering the reactor.

3. Cracking Reaction:

-

The furnace is heated to the desired reaction temperature (e.g., 350-550 °C).

-

The vaporized feed is passed over the catalyst bed for a specified time-on-stream.

-

The reactor effluent is cooled to condense the liquid products.

4. Product Analysis:

-

Gaseous products are analyzed using an online gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and a flame ionization detector (FID) and/or a thermal conductivity detector (TCD).

-

Liquid products are collected and analyzed by GC-mass spectrometry (GC-MS) to identify and quantify the various aromatic products.

5. Coke Analysis:

-

After the reaction, the catalyst is cooled under an inert atmosphere.

-

The amount of coke deposited on the catalyst is determined by temperature-programmed oxidation (TPO), where the catalyst is heated in a flow of air, and the evolved CO₂ is measured.

This compound in Mechanistic Studies of Oxidation

The oxidation of alkylaromatic compounds is a fundamental process in industrial chemistry. 1,3,5-Triisopropylbenzene serves as a useful model to study the mechanisms of liquid-phase oxidation, particularly the formation of hydroperoxides.

Hydroperoxidation of 1,3,5-Triisopropylbenzene

The oxidation of 1,3,5-triisopropylbenzene with oxygen or an oxygen-containing gas in the presence of an aqueous alkali solution can lead to the formation of 1,3,5-triisopropylbenzene trihydroperoxide (THPO). This reaction is believed to proceed via a radical chain mechanism. The study of this reaction is important as the resulting hydroperoxides are valuable intermediates in the synthesis of other chemicals, such as phloroglucinol.

Experimental Protocol: Synthesis of 1,3,5-Triisopropylbenzene Trihydroperoxide[1]

This protocol is based on a patented method for the production of 1,3,5-triisopropylbenzene trihydroperoxides.[1]

1. Reaction Setup:

-

A reactor is charged with 1,3,5-triisopropylbenzene, water, and a small amount of recycled oxidation oil (as an initiator).[1]

-

The mixture is heated to the reaction temperature, typically between 94-96 °C.[1]

2. Oxidation Reaction:

-

Oxygen is bubbled through the stirred reaction mixture at a constant rate.[1]

-